Dibromo Malonamide-13C3
Overview
Description
Dibromo Malonamide-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H4Br2N2O2 and a molecular weight of 262.86 g/mol . This compound is characterized by the presence of two bromine atoms and a malonamide backbone, where the carbon atoms are labeled with the 13C isotope. It appears as white crystals and is primarily used in scientific research for its unique labeling properties .
Mechanism of Action
Mode of Action
The mode of action of Dibromo Malonamide-13C3 is currently unknown due to the lack of research on this specific compound .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity, but more research is needed to confirm these effects .
Preparation Methods
The preparation of Dibromo Malonamide-13C3 involves the gradual synthesis of appropriate starting materials through chemical synthesis reactions. One common method includes the hydrolysis of the nitrile group in 2,2-dibromo-3-cyano-acetamide to yield the amide functionality of 2,2-dibromo-malonamide . The specific reaction conditions may vary depending on the experimental setup and the desired purity of the final product.
Chemical Reactions Analysis
Dibromo Malonamide-13C3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions are required.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids or bases, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibromo Malonamide-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C isotope allows for detailed NMR spectral analysis, aiding in the study of reaction mechanisms and compound structures.
Metabolomics: It is used in stable isotope-resolved metabolomics to track the fate and interactions of the compound within biological systems.
Antimicrobial Research:
Comparison with Similar Compounds
Dibromo Malonamide-13C3 can be compared with other similar compounds such as:
Dibromo Malonamide: The non-labeled version of the compound, which lacks the 13C isotope.
Dibromopropanediamide: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its stable isotope labeling, which provides significant advantages in research applications, particularly in NMR spectroscopy and metabolomics .
Biological Activity
Dibromo Malonamide-13C3 is a synthetic compound characterized by its unique isotopic labeling and dual bromination. This article explores its biological activity, including toxicity, potential therapeutic applications, and the implications of its structural features.
- Molecular Formula :
- Molar Mass : Approximately 259.88 g/mol
- Melting Point : 194-198°C
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol
- Appearance : White to off-white solid
This compound is hygroscopic and should be stored under inert atmospheres at low temperatures (around -20°C) to maintain stability.
Toxicity Profile
This compound has been classified as harmful if swallowed and may cause allergic skin reactions upon contact. Its acute toxicity indicates that handling requires caution, similar to other dibromo malonamides. The compound's toxicity profile necessitates further investigation to fully understand its biological interactions and safety.
Potential Therapeutic Applications
Although specific therapeutic mechanisms have not been established, ongoing research suggests that this compound may have applications in pharmaceuticals due to its biological activity. Its isotopic labeling with carbon-13 allows for tracking studies that can elucidate metabolic pathways and interactions within biological systems .
Interaction Studies
Preliminary studies indicate that this compound may interact with various nucleophiles and electrophiles. Understanding these interactions is crucial for determining its utility in synthetic organic chemistry and potential biological applications. However, comprehensive studies are still needed to clarify specific interactions with proteins or enzymes.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other malonamide derivatives. The following table summarizes key features of these compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Malonamide | C₃H₅N₂O₂ | No halogen substituents |
Bromomalonamide | C₃H₄BrN₂O₂ | Contains one bromine atom |
Dibromomalonamide | C₃H₄Br₂N₂O₂ | Similar structure but without carbon-13 label |
The dual bromination in this compound enhances its reactivity compared to other malonamides, making it particularly valuable in research settings.
Research Findings Summary
- Toxicological Studies : Initial assessments indicate significant toxicity, warranting careful handling.
- Potential Antimicrobial Activity : Structural analogs exhibit antimicrobial properties; thus, this compound may also possess similar activities.
- Synthetic Applications : The compound's reactivity profile makes it a candidate for further synthetic research in organic chemistry.
Properties
IUPAC Name |
2,2-dibromo(1,2,3-13C3)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQVMGRXIYDSF-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C]([13C](=O)N)(Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747598 | |
Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-05-3 | |
Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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